trans-4-(1H-1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride
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Overview
Description
trans-4-(1H-1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride: is a chemical compound that features a triazole ring attached to a pyrrolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(1H-1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This method is favored for its efficiency and high yield. The general synthetic route involves the following steps:
- Preparation of the azide precursor.
- Reaction of the azide with an alkyne in the presence of a copper catalyst to form the triazole ring.
- Subsequent functionalization to introduce the pyrrolidine ring and the hydroxyl group.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the pyrrolidine ring can undergo oxidation to form a ketone.
Reduction: The triazole ring can participate in reduction reactions, potentially altering its electronic properties.
Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced triazole derivative.
Substitution: Formation of substituted triazole derivatives with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the development of new materials with unique properties.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored as a scaffold for drug development, particularly for targeting specific enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of trans-4-(1H-1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazole ring can participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
4-(1H-1,2,3-Triazol-1-yl)benzamides: These compounds also feature a triazole ring and are investigated for their potential as HSP90 inhibitors.
1,2,3-Triazole derivatives: These compounds exhibit a wide range of biological activities, including antibacterial, antimalarial, and antiviral properties.
Uniqueness:
- The presence of the pyrrolidine ring and the hydroxyl group in trans-4-(1H-1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride imparts unique chemical properties, making it distinct from other triazole derivatives.
- Its specific structural features may enhance its binding affinity and specificity for certain molecular targets, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
(3S,4S)-4-(triazol-1-yl)pyrrolidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.ClH/c11-6-4-7-3-5(6)10-2-1-8-9-10;/h1-2,5-7,11H,3-4H2;1H/t5-,6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOPOZYGTWDBTI-GEMLJDPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)N2C=CN=N2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)O)N2C=CN=N2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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